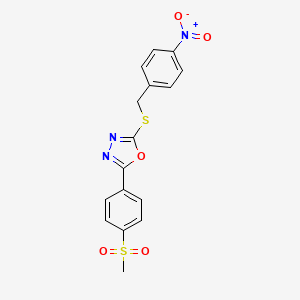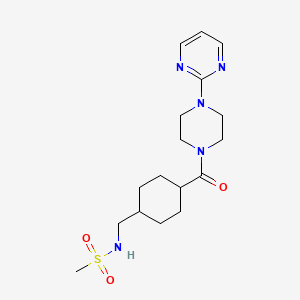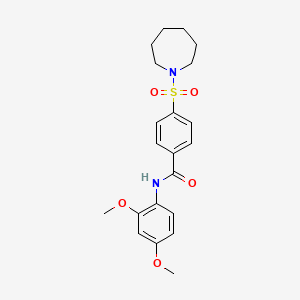
4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide, also known as ADP-356, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl benzamides and has shown promising results in various studies.
Scientific Research Applications
Anticonvulsant Applications
Research on similar benzamide derivatives highlights their potential in anticonvulsant applications. For instance, studies on N-(2,6-diisopropylphenyl) benzamides have demonstrated partial protection against chemically induced seizures in mice, with a particular compound showing a significant protective index. This suggests a continuous interest in benzamide compounds for their selectivity and lower toxicity as antiepileptic agents (Afolabi, Barau, & Agbede, 2012). Furthermore, derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, known for their potent anticonvulsant properties, have been synthesized and evaluated, revealing that these compounds were superior to phenytoin in the maximal electroshock seizure test, albeit inactive in other seizure models (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial and Anticancer Scaffold
The synthesis of benzamide derivatives has also been explored for antimicrobial and anticancer activities. For instance, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds exhibiting IC50 values of less than 1 µg/mL. These compounds were found to be non-cytotoxic against the human cancer cell line HeLa, suggesting their potential as anti-tubercular scaffolds (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Photoresponsive Hydrogels
Innovations in photoresponsive materials have utilized benzamide derivatives for the controlled release and uptake of pharmaceuticals in aqueous media. A study involving the development of a water-soluble azobenzene-containing functional monomer for the fabrication of photoresponsive molecularly imprinted hydrogel material showed potential in biocompatible aqueous media. This approach could pave the way for the photoregulated release of drugs, highlighting the versatility of benzamide derivatives in materials science (Gong, Wong, & Lam, 2008).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-17-9-12-19(20(15-17)28-2)22-21(24)16-7-10-18(11-8-16)29(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVFBRDMOAJLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

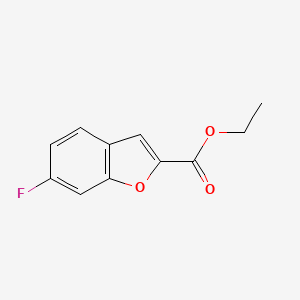
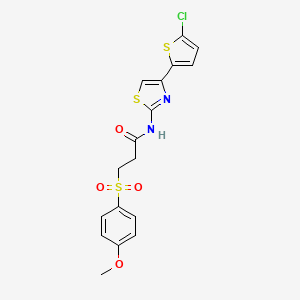
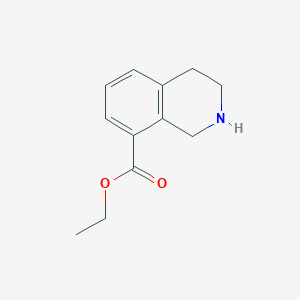


![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)
![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)
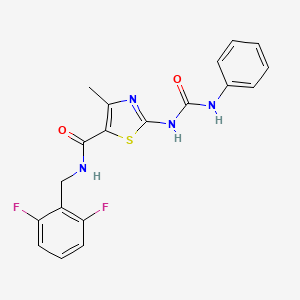
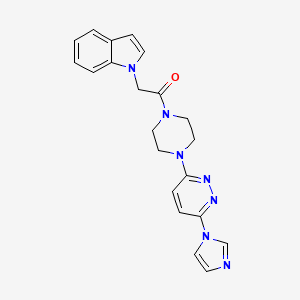
![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)
